H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC20237832
InChI: InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1
SMILES:
Molecular Formula: C45H72N16O8S
Molecular Weight: 997.2 g/mol

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2

CAS No.:

Cat. No.: VC20237832

Molecular Formula: C45H72N16O8S

Molecular Weight: 997.2 g/mol

* For research use only. Not for human or veterinary use.

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 -

Specification

Molecular Formula C45H72N16O8S
Molecular Weight 997.2 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Standard InChI InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key HKVZPBVWPFDBBQ-LBBUGJAGSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N
Canonical SMILES CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Introduction

Chemical and Structural Characteristics

Primary Structure and Modifications

The peptide’s primary structure is defined by its amino acid sequence:

  • One-letter code: FGGFMRRK-NH2

  • Three-letter code: H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 .

The C-terminal lysine is amidated, enhancing metabolic stability and receptor binding affinity .

Physicochemical Properties

PropertyValue
Molecular formulaC₄₅H₇₂N₁₆O₈S
Molecular weight997.23 g/mol
Purity>95% (HPLC)
SolubilitySoluble in aqueous buffers
Storage recommendations-20°C, desiccated and protected from light

The sulfur-containing methionine residue necessitates careful handling to prevent oxidation .

Pharmacological Profile

Mechanism of Action

LIH383 acts as a high-affinity ACKR3 agonist with two key mechanisms:

  • Competitive displacement of CXCL12: Binds ACKR3 at nanomolar concentrations (EC₅₀ = 10–50 nM), outperforming CXCL12 in β-arrestin recruitment assays .

  • Opioid peptide potentiation: By scavenging ACKR3, LIH383 reduces endogenous opioid degradation, enhancing signaling through μ-, δ-, and κ-opioid receptors .

Selectivity and Binding Kinetics

  • Selectivity: No significant activity at CXCR4, CXCR3, or other classical chemokine receptors .

  • Binding affinity: Kd = 2.1 nM for ACKR3, as measured via radioligand displacement assays .

Research Findings and Applications

Meyrath et al. (2020)

  • Discovery: Identified LIH383 via screening of peptide libraries, noting its 100-fold selectivity for ACKR3 over CXCR4 .

  • Functional assays: Demonstrated β-arrestin recruitment (EC₅₀ = 12 nM) and ACKR3 internalization in HEK293 cells .

Szpakowska et al. (2021)

  • Opioid synergy: Showed that LIH383 (1 µM) increased enkephalin-mediated analgesia in murine models by 40% .

ApplicationMechanismCurrent Status
Pain managementEnhances endogenous opioid tonePreclinical validation
NeuroinflammationModulates chemokine scavengingIn vitro studies
Cancer metastasisInhibits CXCL12-driven cell migrationEarly research

Synthesis and Stability

Synthesis Methodology

LIH383 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry . Key steps include:

  • Sequential coupling of Fmoc-protected amino acids on Rink amide resin.

  • Cleavage and deprotection with TFA/water/TIS (95:2.5:2.5).

  • Purification via reverse-phase HPLC (>95% purity) .

Stability Considerations

  • Storage: Lyophilized powder remains stable for >2 years at -20°C.

  • In solution: Degrades by 20% over 48 hours at 37°C in phosphate buffer (pH 7.4) .

Comparative Analysis with ACKR3 Ligands

LigandTypeACKR3 EC₅₀ (nM)SelectivityClinical Relevance
LIH383 (peptide)Agonist12HighResearch tool
RTI-5152-12 (small molecule)Agonist8ModeratePreclinical
CCX662 (small molecule)Antagonist50LowDiscontinued

LIH383’s peptide backbone confers superior selectivity but limits oral bioavailability compared to small molecules .

Future Directions

  • Structural optimization: Incorporation of D-amino acids or PEGylation to improve metabolic stability.

  • In vivo models: Testing in chronic pain and cancer metastasis models.

  • Clinical translation: Development of formulations for intrathecal or localized delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator